2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
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Description
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C25H21FN2O6S/c1-33-17-9-10-20(22(13-17)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-11-21(19)28/h3-14H,15H2,1-2H3,(H,27,29)
. This provides a detailed representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to the given chemical, were synthesized and evaluated for their antitumor activity. The study demonstrated significant broad-spectrum antitumor activity, showcasing these compounds' potential in cancer treatment. Molecular docking studies supported their mode of action, providing insights into their effectiveness against various cancer cell lines through inhibition mechanisms akin to known anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Structural Aspects and Fluorescence Properties
Research on structural aspects of amide-containing isoquinoline derivatives, similar in structure to the query compound, revealed their potential in forming crystalline salts and gels with mineral acids. The study emphasized the fluorescence properties of these compounds, highlighting their applications in fluorescence studies and possibly as fluorescence markers in biological systems (A. Karmakar et al., 2007).
Neuroprotective and Antiviral Effects
An investigation into the binding characteristics of a compound structurally related to the query demonstrated potent and selective ligand activity for peripheral benzodiazepine receptors. This suggests potential applications in neuroprotective strategies and diagnostic imaging of neurological disorders, emphasizing the compound's significance in understanding the physiological relevance of peripheral benzodiazepine receptors (S. Chaki et al., 1999).
Radiomodulatory Effects
A study on quinazolinone derivatives with a benzenesulfonamide moiety, closely related to the chemical , identified compounds with significant NQO1 inducer activity. These findings suggest potential radiomodulatory applications, offering a promising approach to reducing radiation damage through antioxidant enzyme induction (A. M. Soliman et al., 2020).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-17-9-11-22(34-2)20(13-17)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-21(19)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBSKHDHSIMCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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